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Foreword
Authored for the discerning scientific community, this guide delineates the essential physical,

chemical, and pharmacological characteristics of 3-Methoxycarbonyl-5-methylbenzoic acid.

As a Senior Application Scientist, my objective is to transcend a mere compilation of data.

Instead, this document provides a holistic understanding of the compound, grounded in

established scientific principles and supported by empirical evidence. We will explore not only

its intrinsic properties but also the causal relationships that govern its behavior and potential

applications, particularly within the realm of drug discovery and development. Every piece of

information is meticulously referenced to authoritative sources, ensuring the integrity and

reliability of this guide.

Molecular Identity and Structure
3-Methoxycarbonyl-5-methylbenzoic acid, also known as monomethyl 5-methylisophthalate,

is an aromatic dicarboxylic acid monoester. Its structure features a benzene ring substituted
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with a carboxylic acid group, a methyl ester group, and a methyl group at positions 1, 3, and 5,

respectively.

The strategic placement of these functional groups imparts a unique combination of electronic

and steric properties, influencing its reactivity, solubility, and potential biological activity. The

carboxylic acid and methyl ester groups provide sites for hydrogen bonding and potential ester

hydrolysis or amidation, while the methyl group contributes to its lipophilicity.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a
[label="C10H10O4", fontsize=12]; b
[image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7210836&t=l", label=""]; a --
b; } Figure 1: 2D Structure of 3-Methoxycarbonyl-5-methylbenzoic acid.

Key Identifiers:

IUPAC Name: 3-(methoxycarbonyl)-5-methylbenzoic acid

CAS Number: 167299-68-5[1]

Molecular Formula: C10H10O4[1][2][3]

Molecular Weight: 194.19 g/mol [2][3]

InChI: InChI=1S/C10H10O4/c1-6-3-7(9(11)12)5-8(4-6)10(13)14-2/h3-5H,1-2H3,(H,11,12)[1]

SMILES: CC1=CC(=CC(=C1)C(=O)OC)C(=O)O[1]

Physicochemical Properties: A Quantitative
Overview
The physicochemical properties of a compound are paramount in drug development,

influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following

table summarizes the known and predicted properties of 3-Methoxycarbonyl-5-
methylbenzoic acid.
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Property Value/Description Source(s)

Melting Point 154-158 °C [4][5]

Boiling Point

143.3 °C (Note: This value

seems low and may be from a

measurement under high

vacuum)

[5]

Purity
Typically ≥95% from

commercial suppliers
[6]

Appearance White to off-white solid

Solubility

Expected to be soluble in

organic solvents like methanol,

ethanol, and DMSO, with

limited solubility in water.

pKa

Predicted to be in the range of

3-4 for the carboxylic acid

group, similar to other benzoic

acid derivatives.

Predicted XlogP 2.2 [2]

Synthesis and Reactivity
Synthetic Approach: Selective Monoesterification
The most logical synthetic route to 3-Methoxycarbonyl-5-methylbenzoic acid is the selective

monoesterification of its parent dicarboxylic acid, 5-methylisophthalic acid. This can be

achieved through several established methods:

Controlled Esterification with Stoichiometric Base: A common strategy involves the use of a

slight excess of a base (e.g., sodium hydroxide) to deprotonate one of the carboxylic acid

groups, followed by esterification of the remaining free acid with methanol in the presence of

an acid catalyst or a coupling agent. The reaction of dimethyl 5-iodoisophthalate with sodium

hydroxide in methanol and dichloromethane is a documented example of selective mono-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemicalbook.com/synthesis/5-iodo-mono-methyl-isophthalate.htm
https://chemsigma.com/167299-68-5
https://chemsigma.com/167299-68-5
https://www.moldb.com/product/167299-68-5
https://pubchemlite.lcsb.uni.lu/e/compound/7210836
https://www.benchchem.com/product/b063238?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


saponification, which is the reverse of the desired reaction but illustrates the principle of

selectivity.[4]

Fischer-Speier Esterification with Controlled Stoichiometry: By carefully controlling the

stoichiometry of methanol and the acid catalyst, it is possible to favor the formation of the

monoester.

Enzymatic Esterification: Lipases can be employed for the regioselective esterification of

dicarboxylic acids, offering a greener and often more selective alternative to traditional

chemical methods.

A general two-step synthesis for a related compound, mono-methyl isophthalate, involves the

initial formation of the diester followed by selective hydrolysis of one ester group with sodium

hydroxide in methanol.[7] A similar approach could be adapted for 3-Methoxycarbonyl-5-
methylbenzoic acid.

graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box,
style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"]; Figure 2: General synthetic
workflow for 3-Methoxycarbonyl-5-methylbenzoic acid.

Chemical Reactivity
The reactivity of 3-Methoxycarbonyl-5-methylbenzoic acid is dictated by its functional

groups:

Carboxylic Acid: This group can undergo typical reactions of carboxylic acids, such as:

Salt formation: Reaction with a base will form the corresponding carboxylate salt.

Esterification: Further esterification is possible, though it may require more forcing

conditions than the initial monoesterification.

Amidation: Reaction with amines in the presence of a coupling agent (e.g., DCC, EDC) will

form the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong

reducing agents like lithium aluminum hydride.
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Methyl Ester: The ester group is susceptible to:

Hydrolysis: Saponification with a strong base will yield the dicarboxylate salt of 5-

methylisophthalic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base

catalyst can exchange the methyl group for a different alkyl group.

Aminolysis: Reaction with amines can lead to the formation of an amide.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions.

The directing effects of the substituents (meta-directing carboxylic acid and ester, ortho/para-

directing methyl group) will influence the position of substitution.

Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Methoxycarbonyl-5-methylbenzoic acid are not readily

available in the public domain, its spectral characteristics can be predicted based on the

analysis of its structural analogues.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methyl group protons, and the methyl ester protons. The aromatic region would likely display a

complex splitting pattern due to the meta-substitution. The chemical shifts would be influenced

by the electron-withdrawing nature of the carboxylic acid and ester groups and the electron-

donating nature of the methyl group.

¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons

(one for the carboxylic acid and one for the ester), the aromatic carbons, and the two methyl

carbons. The chemical shifts of the aromatic carbons would be indicative of the substitution

pattern.

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by characteristic absorptions of the functional groups:
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A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300

cm⁻¹.

A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

A strong C=O stretching band for the methyl ester, typically at a slightly higher wavenumber

than the carboxylic acid, around 1720-1740 cm⁻¹.

C-O stretching bands for the carboxylic acid and ester groups in the 1200-1300 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry
The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular

weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy

group from the ester, the hydroxyl group from the carboxylic acid, and the entire

methoxycarbonyl group.

Applications in Drug Discovery and Development
Potential as a Xanthine Oxidoreductase (XOR) Inhibitor
Emerging evidence suggests that 3-Methoxycarbonyl-5-methylbenzoic acid is a potent

inhibitor of the enzyme xanthine oxidoreductase (XOR).[1] XOR is a key enzyme in purine

metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8]

Overproduction of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.

Therefore, inhibitors of XOR are a critical class of drugs for the treatment of gout.[8][9][10]

The inhibitory activity of 3-Methoxycarbonyl-5-methylbenzoic acid is likely due to its ability to

bind to the active site of the enzyme, preventing the substrate from accessing it.[11] The

specific interactions, whether through hydrogen bonding, hydrophobic interactions, or

coordination with the molybdenum cofactor, would require further investigation, potentially

through X-ray crystallography of the enzyme-inhibitor complex.[1][11]

graph "XOR_Inhibition_Pathway" { rankdir=LR; node [shape=box, style="rounded,filled",
fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge
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[fontname="Helvetica", fontsize=9, color="#34A853"]; Figure 3: Proposed mechanism of action
of 3-Methoxycarbonyl-5-methylbenzoic acid as a xanthine oxidoreductase inhibitor.

Scaffold for Medicinal Chemistry
Beyond its potential as an XOR inhibitor, the trifunctional nature of 3-Methoxycarbonyl-5-
methylbenzoic acid makes it an attractive scaffold for the synthesis of compound libraries in

drug discovery. The distinct reactivity of the carboxylic acid and methyl ester groups allows for

orthogonal chemical modifications, enabling the generation of a diverse range of derivatives for

structure-activity relationship (SAR) studies.

Experimental Protocols (Hypothetical)
The following are hypothetical, yet representative, protocols for the characterization of 3-
Methoxycarbonyl-5-methylbenzoic acid, based on standard laboratory procedures.

Determination of Melting Point
A small amount of the crystalline solid is placed in a capillary tube.

The capillary tube is placed in a calibrated melting point apparatus.

The temperature is raised slowly, and the range from the temperature at which the first drop

of liquid appears to the temperature at which the entire solid has melted is recorded.

¹H and ¹³C NMR Spectroscopy
Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in an NMR tube.

A small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.

The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

The chemical shifts, integration, and coupling constants are analyzed to confirm the

structure.

FT-IR Spectroscopy
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A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed

into a thin pellet.

Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR)

accessory.

The spectrum is recorded using a Fourier-transform infrared spectrometer.

The characteristic absorption bands are assigned to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

A standard solution of the compound is prepared in a suitable solvent (e.g., acetonitrile/water

mixture).

The solution is injected into an HPLC system equipped with a reverse-phase column (e.g.,

C18).

A gradient or isocratic mobile phase is used to elute the compound.

The purity is determined by the area of the peak corresponding to the compound relative to

the total area of all peaks detected by a UV detector. A similar method has been described

for the analysis of 5-methylisophthalic acid.[12]

Conclusion
3-Methoxycarbonyl-5-methylbenzoic acid is a compound with significant potential in the field

of medicinal chemistry. Its well-defined structure and the presence of multiple reactive

functional groups make it a valuable building block for the synthesis of novel therapeutic

agents. The emerging evidence of its activity as a xanthine oxidoreductase inhibitor highlights a

promising avenue for the development of new treatments for gout and other conditions

associated with hyperuricemia. This guide provides a comprehensive overview of its known

properties and offers a framework for its further investigation and application in drug discovery

and development. The scientific community is encouraged to build upon this foundation to

unlock the full therapeutic potential of this intriguing molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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